4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid
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Overview
Description
4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid is a heterocyclic compound with a unique fused ring structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its structure consists of a pyrrole ring fused to a benzoxazepine ring, with a carboxylic acid functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrole ring, followed by the formation of the benzoxazepine ring through cyclization reactions. The carboxylic acid group is introduced in the final steps through oxidation reactions.
Formation of Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclization to Benzoxazepine: The pyrrole intermediate undergoes cyclization with an appropriate benzyl halide under basic conditions to form the benzoxazepine ring.
Introduction of Carboxylic Acid Group: The final step involves the oxidation of a methyl group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction can yield an alcohol or aldehyde. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique ring structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and pathways, given its ability to interact with various biomolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-pyrrolo[1,2-a]benzimidazole-4-carboxylic acid: Similar structure but with a benzimidazole ring instead of a benzoxazepine ring.
4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzothiazepine-4-carboxylic acid: Contains a benzothiazepine ring, offering different electronic properties.
4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzodiazepine-4-carboxylic acid: Features a benzodiazepine ring, commonly found in many pharmaceutical compounds.
Uniqueness
4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid is unique due to its specific ring structure, which combines the properties of both pyrrole and benzoxazepine rings. This fusion provides a distinct set of chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-14(13(16)17)12-7-4-8-15(12)11-6-3-2-5-10(11)9-18-14/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGZFUYHMUSJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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